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molecular formula C12H11NO3 B8414300 Methyl 2-amino-4-(furan-2-yl)benzoate

Methyl 2-amino-4-(furan-2-yl)benzoate

Cat. No. B8414300
M. Wt: 217.22 g/mol
InChI Key: JAKOMUKFFJIOKO-UHFFFAOYSA-N
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Patent
US08492582B2

Procedure details

Water (0.56 mL), ammonium chloride (18 mg), and iron powder (94 mg) were added to an ethanol (2.1 mL) suspension of methyl 4-(furan-2-yl)-2-nitrobenzoate (0.14 g), followed by heating to reflux for 2 hours and 30 minutes. The reaction mixture was cooled to room temperature, and then ammonium chloride (18 mg), iron powder (31 mg), and water (0.28 mL) were added thereto, followed by heating to reflux for 1 hour. The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. A saturated aqueous solution of sodium bicarbonate and ethyl acetate were added to the obtained residue, and the insoluble substance was removed by filtration. The organic layer was separated, washed with a saturated aqueous solution of sodium chloride, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography [eluent: 99-95% hexane/ethyl acetate] to obtain 78 mg of methyl 2-amino-4-(furan-2-yl)benzoate as a light yellow solid.
Quantity
18 mg
Type
reactant
Reaction Step One
Name
Quantity
31 mg
Type
catalyst
Reaction Step One
Name
Quantity
0.28 mL
Type
solvent
Reaction Step One
Quantity
18 mg
Type
reactant
Reaction Step Two
Quantity
2.1 mL
Type
reactant
Reaction Step Two
Name
methyl 4-(furan-2-yl)-2-nitrobenzoate
Quantity
0.14 g
Type
reactant
Reaction Step Two
Name
Quantity
94 mg
Type
catalyst
Reaction Step Two
Name
Quantity
0.56 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[NH4+].C(O)C.[O:6]1[CH:10]=[CH:9][CH:8]=[C:7]1[C:11]1[CH:20]=[CH:19][C:14]([C:15]([O:17][CH3:18])=[O:16])=[C:13]([N+:21]([O-])=O)[CH:12]=1>[Fe].O>[NH2:21][C:13]1[CH:12]=[C:11]([C:7]2[O:6][CH:10]=[CH:9][CH:8]=2)[CH:20]=[CH:19][C:14]=1[C:15]([O:17][CH3:18])=[O:16] |f:0.1|

Inputs

Step One
Name
Quantity
18 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
31 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
0.28 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18 mg
Type
reactant
Smiles
[Cl-].[NH4+]
Name
Quantity
2.1 mL
Type
reactant
Smiles
C(C)O
Name
methyl 4-(furan-2-yl)-2-nitrobenzoate
Quantity
0.14 g
Type
reactant
Smiles
O1C(=CC=C1)C1=CC(=C(C(=O)OC)C=C1)[N+](=O)[O-]
Name
Quantity
94 mg
Type
catalyst
Smiles
[Fe]
Name
Quantity
0.56 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours and 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
A saturated aqueous solution of sodium bicarbonate and ethyl acetate were added to the obtained residue
CUSTOM
Type
CUSTOM
Details
the insoluble substance was removed by filtration
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The obtained residue was purified by silica gel column chromatography [eluent: 99-95% hexane/ethyl acetate]

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC(=C1)C=1OC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 78 mg
YIELD: CALCULATEDPERCENTYIELD 63.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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